molecular formula C11H19NO B2706963 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one CAS No. 68066-55-7

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B2706963
CAS No.: 68066-55-7
M. Wt: 181.279
InChI Key: XJMQPSKRAIRWLP-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic ketone featuring a 3-azabicyclo[3.3.1]nonane core with a propan-2-yl substituent at the nitrogen atom. This scaffold is recognized as a pharmacophore in diterpenoid alkaloids, exhibiting diverse biological activities, including antitumor, antimicrobial, and antioxidant properties . The compound’s bicyclic framework imposes structural rigidity, which is critical for interactions with biological targets. The 9-keto group and the isopropyl substituent influence its electronic and steric profiles, modulating reactivity and binding affinity. Synthetic routes often involve Mannich reactions or catalytic hydrogenation of oxime derivatives .

Properties

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMQPSKRAIRWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines . This process requires high pressure of carbon monoxide and the presence of oxidants such as lead tetraacetate (Pb(OAc)4) or iodine . The reaction conditions must be carefully controlled to prevent over-oxidation and to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and improve the environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to

Biological Activity

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound notable for its unique structural characteristics and biological activities. The compound has garnered attention in various fields, particularly in hematology and stem cell research, due to its potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₉NO
  • Molecular Weight : 181.27 g/mol
  • IUPAC Name : 3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-one

The compound features a nitrogen atom integrated into a bicyclic framework, which significantly influences its chemical reactivity and biological interactions.

Hematopoietic Effects

Research indicates that derivatives of this compound exhibit myelostimulatory activity , promoting hematopoiesis— the process of forming new blood cells from stem cells. In vitro assays have demonstrated that these compounds stimulate the proliferation and differentiation of hematopoietic stem cells (HSCs) and progenitor cells, suggesting their potential utility in treating bone marrow disorders such as aplastic anemia and myelodysplastic syndromes.

In Vitro and In Vivo Studies

  • In Vitro Assays :
    • Compounds were assessed for their effects on HSCs, showing increased proliferation rates.
    • Specific assays measured the differentiation potential of HSCs into various blood cell lineages.
  • Animal Models :
    • In vivo studies evaluated the impact on bone marrow function using mouse models.
    • Results indicated enhanced bone marrow activity and improved recovery from induced aplastic conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the propan-2-yl group attached to the nitrogen atom is crucial for its activity, influencing binding affinity to various biological targets.

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.3.1]nonan-9-oneBasic bicyclic structure without substituentsLacks alkyl substitution
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-oneContains aryl groups at positions 2 and 4Enhanced antimicrobial properties
9-Benzyl-9-azabicyclo[3.3.1]nonaneBenzyl substituent at position 9Potentially higher lipophilicity

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the significance of the propan-2-yl substitution in enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of this compound:

  • Case Study on Hematopoiesis :
    • Researchers conducted experiments demonstrating that treatment with this compound led to significant increases in red blood cell counts in animal models suffering from induced anemia.
    • The findings suggest that this compound could serve as a novel treatment for patients with compromised bone marrow function.
  • Antimicrobial Activity :
    • Related compounds have been tested against various pathogens, with some showing promising results against resistant strains of bacteria and protozoa, indicating a broader spectrum of biological activity.

Scientific Research Applications

Hematology and Stem Cell Research

Research has demonstrated that derivatives of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one exhibit myelostimulatory activity, promoting hematopoiesis. Key findings include:

  • In Vitro Assays : Studies indicate that the compound stimulates hematopoietic stem cell (HSC) proliferation and differentiation, showing potential for treating bone marrow disorders such as aplastic anemia and myelodysplastic syndromes .
  • Animal Models : In vivo studies have evaluated the compound's impact on bone marrow function, further supporting its therapeutic potential .

Anticancer Activity

The compound has been investigated for its anticancer properties:

  • Mechanism of Action : Its structural features contribute to binding affinities with various biological targets, making it a candidate for anticancer drug development .
  • Case Studies : Various derivatives have shown significant antiproliferative activity against cancer cell lines, with some exhibiting IC₅₀ values in the low microgram range . For instance, compounds derived from similar bicyclic structures have demonstrated growth inhibition percentages exceeding 75% against multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The propan-2-yl group attached to the nitrogen atom is crucial for its activity, influencing binding affinity to various biological targets.

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.3.1]nonan-9-oneBasic bicyclic structure without substituentsLacks alkyl substitution
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-oneContains aryl groups at positions 2 and 4Enhanced antimicrobial properties
9-Benzyl-9-azabicyclo[3.3.1]nonaneBenzyl substituent at position 9Potentially higher lipophilicity

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the significance of the propan-2-yl substitution in enhancing the compound's efficacy.

Comparison with Similar Compounds

The biological and physicochemical properties of 3-azabicyclo[3.3.1]nonan-9-one derivatives are highly dependent on substituents at positions 2, 4 (aryl groups) and 3 (nitrogen-bound groups). Below is a systematic comparison:

Key Insights :

  • Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but compromise antioxidant activity due to prooxidant mechanisms .
  • Electron-donating groups (e.g., –OCH₃, –CH₃) balance antioxidant efficacy with reduced toxicity, making them suitable for therapeutic applications requiring oxidative stress mitigation .
  • The propan-2-yl group provides steric bulk without strong electron withdrawal, offering a middle ground between cytotoxicity and antioxidant performance.
Structural and Conformational Comparisons
  • Positional Isomerism: Derivatives with substituents at ortho, meta, or para positions on aryl rings exhibit distinct conformations. For example: para-Methoxy groups stabilize a twin-chair conformation with equatorial aryl orientations, enhancing crystal packing via N–H···O interactions . ortho-Fluoro substituents introduce torsional strain (36.7° vs. 25.7° in non-methyl analogs), altering molecular interactions .
  • Stereochemical Flexibility: The 3-azabicyclo[3.3.1]nonane core adopts a twin-chair conformation, but substituents like tert-pentyl or imidazolylpropyl groups induce puckering, affecting binding to biological targets (e.g., β-cyclodextrin complexes) .
Therapeutic Potential
  • Anticancer : Halogenated derivatives (e.g., 2,4-bis(3-bromophenyl)) show promise in cytotoxic assays but face toxicity challenges .
  • Antimicrobial : Thiosemicarbazones and fluorinated hydrazones exhibit broad-spectrum activity, with MIC values in the µM range .
  • Neurological Applications: Sigma-2 receptor ligands derived from 9-azabicyclo[3.3.1]nonan-3α-yl carbamates highlight the scaffold’s versatility in CNS drug design .

Q & A

Q. What synthetic strategies are effective for constructing 3-azabicyclo[3.3.1]nonan-9-one derivatives?

The Mannich reaction is a cornerstone method for synthesizing bicyclic derivatives. For example, double Mannich condensations of acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) yield 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one precursors. Subsequent functionalization (e.g., with chloroacetyl chloride) introduces substituents . Optimization involves solvent selection (e.g., dichloromethane), catalysts (triethylamine), and recrystallization (methanol) to achieve high yields (>90%) .

Q. How is the crystal structure of 3-azabicyclo[3.3.1]nonan-9-one derivatives elucidated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the title compound in crystallizes in an orthorhombic system (space group Pbca) with distorted chair conformations in the bicyclic core. Data refinement using SHELXL software and validation via Hirshfeld surface analysis (CrystalExplorer 21) quantify intermolecular interactions (e.g., H⋯H, C–H⋯π) .

Q. What spectroscopic techniques are used for structural characterization?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1718 cm⁻¹, amide carbonyls at ~1654 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions and conformational dynamics (e.g., equatorial vs. axial substituents) .
  • Elemental analysis : Confirms purity and stoichiometry .

Advanced Research Questions

Q. How do substituent electronic properties influence biological activity?

Electron-withdrawing groups (EWGs: halogens) enhance cytotoxicity but reduce antioxidant capacity due to prooxidant effects. Conversely, electron-donating groups (EDGs: –CH₃, –OCH₃) improve antioxidant activity but lower cytotoxicity. For example, 2,4-diaryl derivatives with EWGs showed IC₅₀ values <10 µM against tumor cells, while EDG analogs exhibited 2–3× higher radical scavenging in DPPH assays .

Q. What computational methods validate experimental structural and electronic data?

  • DFT studies : B3LYP/6-31G(d,p) optimization aligns with SC-XRD data (bond lengths/angles within ±0.02 Å/±1°). HOMO-LUMO gaps (e.g., 5.3 eV in ) predict reactivity, while molecular electrostatic potential (MESP) surfaces identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen) .
  • Molecular docking : AutoDock evaluates binding affinities (e.g., –9.56 kcal/mol for ERα receptor interactions) .

Q. How can intermolecular interactions in crystal packing be systematically analyzed?

Hirshfeld surface analysis partitions contributions from non-covalent contacts:

  • H⋯H interactions dominate (52.3% in ), reflecting van der Waals forces.
  • C–H⋯π interactions (23.7%) stabilize packing via aromatic stacking. Tools like CrystalExplorer 21 generate 2D fingerprint plots to quantify these interactions .

Q. How are contradictions in biological data resolved (e.g., cytotoxicity vs. antioxidant activity)?

Mechanistic studies dissect redox pathways. For instance, EWGs may induce oxidative stress (prooxidant), explaining high cytotoxicity but low antioxidant activity. Complementary assays (e.g., ROS detection, mitochondrial membrane potential) validate hypotheses. Substituent tuning (e.g., –CH(CH₃)₂) balances dual activities .

Methodological Tables

Technique Application Example Reference
SC-XRDConformational analysis (chair/boat)Distorted-chair in 3,7-diazabicyclo derivatives
Hirshfeld Surface AnalysisQuantifies H⋯H (52.3%), C–H⋯π (23.7%) interactionsCrystal packing of chloroacetyl derivatives
DFT (B3LYP/6-31G(d,p))Optimizes geometry, calculates HOMO-LUMO gapsMESP surfaces for electrophilic sites
Mannich ReactionSynthesizes bicyclic core via ketone/aldehyde/ammonia condensation2,4,6,8-tetraphenyl derivatives

Key Research Findings

  • Antitumor Activity : Halogen-substituted derivatives exhibit cytotoxicity via prooxidant mechanisms .
  • Conformational Flexibility : Bicyclic cores adopt twin-chair, chair–boat, or boat–boat conformations, impacting bioactivity .
  • Pharmacological Potential : β-cyclodextrin complexes enhance analgesic activity (e.g., NA-332 vs. tramal) .

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